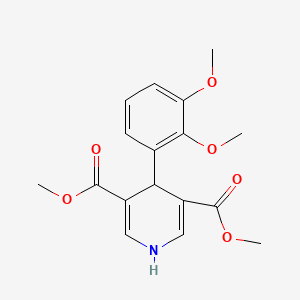

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a dihydropyridine ring substituted at the 4-position with a 2,3-dimethoxyphenyl group and ester groups (dimethyl carboxylates) at the 3,5-positions. The 2,3-dimethoxy substitution on the phenyl ring distinguishes it from other 1,4-DHPs, influencing its electronic properties, crystal packing, and biological interactions .

Properties

IUPAC Name |

dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-21-13-7-5-6-10(15(13)22-2)14-11(16(19)23-3)8-18-9-12(14)17(20)24-4/h5-9,14,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFFMWALVLUMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C(=CNC=C2C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979897 | |

| Record name | Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-50-6 | |

| Record name | Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,3-dimethoxybenzaldehyde), a β-ketoester (such as dimethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires heating for several hours to yield the desired dihydropyridine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to yield tetrahydropyridine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Calcium Channel Blockers

DMDP and its derivatives are primarily recognized for their role as calcium channel blockers , which are widely used in treating cardiovascular diseases. These compounds function by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and decreased cardiac workload. Nifedipine, a well-known calcium channel blocker, is structurally related to DMDP and serves as a benchmark for evaluating the efficacy of new derivatives in managing hypertension and angina .

Antitumor Activity

Recent studies have indicated that 1,4-DHP derivatives exhibit antitumor properties . DMDP has shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds derived from the Hantzsch reaction have been screened for cytotoxicity against various cancer cell lines, demonstrating moderate to high activity against certain types of tumors . This opens avenues for further development into chemotherapeutic agents.

Neuroprotective Effects

Emerging research suggests that DMDP may possess neuroprotective effects . Certain 1,4-DHP compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Steps:

- Combine 2,3-dimethoxybenzaldehyde with methyl acetoacetate and ammonium acetate.

- Heat the mixture in ethanol to promote reaction.

- Isolate the product through recrystallization.

This straightforward approach allows for modifications to create a library of derivatives with tailored pharmacological properties.

Pharmacological Properties

DMDP exhibits a range of pharmacological activities beyond its role as a calcium channel blocker:

- Antihypertensive : Effective in lowering blood pressure by relaxing vascular smooth muscle.

- Bronchodilator : Potential use in treating asthma by dilating bronchial passages.

- Antidiabetic : Some derivatives have shown insulin-sensitizing effects .

Case Study: Antitumor Activity

A study published in Molecules highlighted the synthesis of various 1,4-DHP derivatives, including DMDP, which were screened for antitumor activity against HeLa and MCF-7 cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .

Case Study: Neuroprotection

Research conducted on the neuroprotective effects of DMDP derivatives involved assessing their ability to mitigate oxidative stress-induced neuronal cell death in vitro. The findings suggested that specific modifications to the DHP structure enhanced neuroprotection, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

The positions and number of methoxy groups on the 4-phenyl ring significantly alter intermolecular interactions:

- Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP (I) and Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP (II) form hydrogen bonds between the N–H of the dihydropyridine ring and carbonyl oxygen atoms. In contrast, Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP (III) utilizes methoxy oxygen atoms as hydrogen-bond acceptors, demonstrating how increased methoxy substitution shifts bonding motifs .

- The target compound’s 2,3-dimethoxy configuration likely promotes unique packing arrangements compared to 3,4-dimethoxy or 4-methylphenyl analogs (e.g., Dimethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-DHP ), where steric and electronic effects differ .

Table 1: Hydrogen Bonding Patterns in Selected 1,4-DHPs

Electronic and Oxidation Properties

The electron-donating methoxy groups influence oxidation potentials, a critical factor in redox-mediated biological activity:

- Dimethyl 2,6-dimethyl-4-(4-(phenylsulfonamido)phenyl)-1,4-DHP exhibits altered redox behavior due to the electron-withdrawing sulfonamide group, contrasting with the target compound’s electron-rich 2,3-dimethoxyphenyl group .

- Oxidation potentials for 1,4-DHPs with cyano substituents (e.g., Dimethyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-DHP) range from 1.06–1.14 V, whereas methoxy-substituted derivatives typically show lower potentials due to enhanced electron donation .

Reactivity and Stability Comparisons

Hydrolysis and Chemical Stability

- Diethyl 4-(4-(phenylcarbamoyloxy)phenyl)-2,6-dimethyl-1,4-DHP undergoes hydrolysis in the presence of ammonium carbonate, cleaving the carbamate group to yield a phenolic derivative. The target compound’s ester groups may confer resistance to similar hydrolysis, depending on the steric protection of the carboxylate moieties .

- Stability under oxidative conditions varies: 2,3-dimethoxy substitution likely enhances resonance stabilization of the dihydropyridine ring compared to alkyl-substituted analogs like Diethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-DHP .

Calcium Channel Modulation and Anticancer Activity

- NK-250 and NK-252 , bis-pyridylmethyl 1,4-DHPs, reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. The target compound’s methoxy groups may similarly enhance membrane interaction but require validation .

- Diethyl 2,6-dimethyl-1,4-DHP derivatives induce apoptosis in cancer cells via mitochondrial pathways. Substituent polarity (methoxy vs. methyl) could modulate cellular uptake and potency .

Neuroprotective and Antioxidant Effects

- Dimethyl 4-(4-(prop-2-yn-1-yloxy)phenyl)-2,6-dimethyl-1,4-DHP demonstrates neuroprotection by blocking calcium influx and scavenging radicals. The 2,3-dimethoxy groups in the target compound may improve antioxidant capacity through enhanced electron donation .

Table 2: Comparative Overview of Selected 1,4-DHPs

| Property | Target Compound | Diethyl 4-(3,4,5-trimethoxyphenyl)-DHP | Dimethyl 4-(3-cyanophenyl)-DHP |

|---|---|---|---|

| Substituents | 2,3-Dimethoxy phenyl | 3,4,5-Trimethoxy phenyl | 3-Cyanophenyl |

| Hydrogen Bonding | Likely carbonyl O-based | Methoxy O-based | Carbonyl O-based |

| Oxidation Potential | Estimated lower (~0.9–1.0 V) | Not reported | 1.06–1.14 V |

| Biological Activity | Potential antioxidant | Anticancer (apoptosis induction) | Calcium channel modulation |

| Reference |

Biological Activity

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has been studied for its various biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is dimethyl 4-(2,3-dimethoxyphenyl)-1-ethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is with a molecular weight of approximately 357.39 g/mol. The structure includes a dihydropyridine ring substituted with dimethyl and dimethoxy groups, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving aldehydes and ketones with ammonia or primary amines under acidic or basic conditions.

- Catalysis : Use of advanced catalysts to optimize yield and purity during synthesis.

The primary mechanism of action for this compound appears to involve its interaction with calcium channels. By modulating calcium influx into cells, it can influence various physiological processes such as muscle contraction and neurotransmitter release. This mechanism is particularly significant in cardiovascular therapeutics where calcium channel blockers are utilized.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antihypertensive Effects : As a calcium channel blocker, it can lower blood pressure by relaxing vascular smooth muscle.

- Antioxidant Activity : It may protect cells from oxidative stress by scavenging free radicals.

- Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.

Research Findings

A summary of significant research findings related to the biological activity of this compound includes:

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cardiovascular Research : A study demonstrated that this compound effectively reduced systolic blood pressure in hypertensive animal models.

- Cancer Research : In vitro studies indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neuroprotective Studies : Research showed potential neuroprotective effects against oxidative stress in neuronal cell cultures.

Q & A

Q. What synthetic methodologies are most effective for preparing dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The Hantzsch reaction is the primary method, involving a one-pot condensation of 2,3-dimethoxybenzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol under reflux. This protocol yields the dihydropyridine core, with purification via column chromatography (Hex/AcOEt) and crystallization from CH₂Cl₂/hexane. Structural confirmation requires NMR (¹H/¹³C), IR, and X-ray crystallography .

Q. How is the structural conformation of this dihydropyridine derivative validated experimentally?

Single-crystal X-ray diffraction reveals a flattened boat conformation for the dihydropyridine ring. The 2,3-dimethoxyphenyl substituent is nearly perpendicular to the dihydropyridine plane (dihedral angle ~88°). Synperiplanar alignment of carbonyl groups and intermolecular N–H⋯O hydrogen bonding stabilize the crystal lattice. Disordered solvent voids are resolved using SQUEEZE routines in refinement software .

Q. What pharmacological activities are associated with dihydropyridine derivatives like this compound?

Dihydropyridines are known for calcium channel blockade, particularly targeting L-type channels, which underpins vasodilation and antihypertensive effects. The 2,3-dimethoxyphenyl group may enhance binding affinity to vascular smooth muscle receptors, though specific activity data for this derivative requires further validation .

Advanced Research Questions

Q. How do substituent variations on the dihydropyridine core influence bioactivity?

Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) on the phenyl ring enhance calcium channel affinity, while steric bulk at the 2,6-positions (methyl groups) stabilizes the boat conformation critical for receptor interaction. Comparative data for analogs with 4-chlorophenyl or 3-nitrophenyl substituents show reduced potency, suggesting electronic and steric tuning are critical .

Q. What experimental strategies resolve contradictions in pharmacological data across dihydropyridine analogs?

Contradictions often arise from differences in assay conditions (e.g., tissue specificity, voltage-gated channel subtypes). To address this:

Q. How can synthetic yields be optimized for derivatives with bulky aryl substituents?

Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 3–6 hours) and improves yields by 15–20% for sterically hindered analogs. Solvent screening (e.g., ethanol vs. acetonitrile) and catalytic acid (e.g., p-TsOH) enhance imine formation kinetics. Purity is maximized via recrystallization in mixed solvents (e.g., EtOAc/hexane) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.